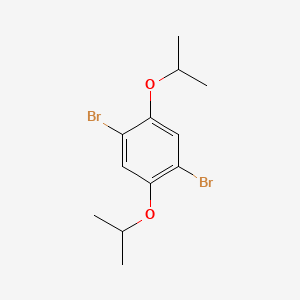
1,4-Dibromo-2,5-diisopropoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dibromo-2,5-diisopropoxybenzene is an organic compound with the molecular formula C14H20Br2O2 It is a derivative of benzene, where two bromine atoms and two isopropoxy groups are substituted at the 1,4 and 2,5 positions, respectively
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dibromo-2,5-diisopropoxybenzene typically involves the bromination of 2,5-diisopropoxybenzene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions often require controlled temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 1,4-Dibromo-2,5-diisopropoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The isopropoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide (NaNH2) or thiourea can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Major Products: The major products formed depend on the type of reaction. For instance, substitution with an amine would yield a dibromo-amine derivative, while oxidation would produce a dibromo-carbonyl compound.
科学研究应用
1,4-Dibromo-2,5-diisopropoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel polymers and materials with specific electronic properties.
Pharmaceuticals: The compound can be a precursor in the synthesis of biologically active molecules.
Chemical Sensors: Its derivatives are explored for use in chemical sensors due to their unique reactivity and stability.
作用机制
The mechanism by which 1,4-Dibromo-2,5-diisopropoxybenzene exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, while the isopropoxy groups can participate in oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
相似化合物的比较
1,4-Dibromo-2,5-dimethoxybenzene: Similar structure but with methoxy groups instead of isopropoxy groups.
1,4-Dibromo-2,5-difluorobenzene: Contains fluorine atoms instead of isopropoxy groups.
1,4-Dibromo-2,5-dimethylbenzene: Features methyl groups instead of isopropoxy groups.
Uniqueness: 1,4-Dibromo-2,5-diisopropoxybenzene is unique due to the presence of bulky isopropoxy groups, which can influence its reactivity and steric properties. This makes it particularly useful in applications where steric hindrance plays a crucial role, such as in the synthesis of complex organic molecules and materials with specific properties.
属性
分子式 |
C12H16Br2O2 |
|---|---|
分子量 |
352.06 g/mol |
IUPAC 名称 |
1,4-dibromo-2,5-di(propan-2-yloxy)benzene |
InChI |
InChI=1S/C12H16Br2O2/c1-7(2)15-11-5-10(14)12(6-9(11)13)16-8(3)4/h5-8H,1-4H3 |
InChI 键 |
WGHSSTRWRAXZMV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=CC(=C(C=C1Br)OC(C)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


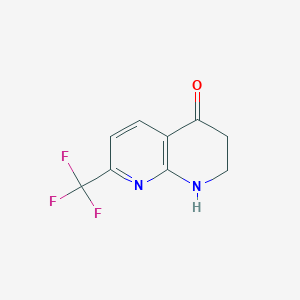
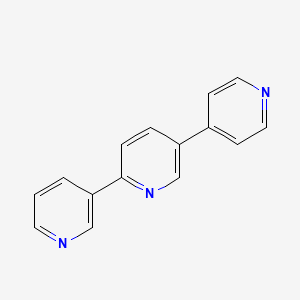
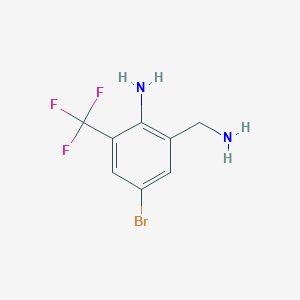
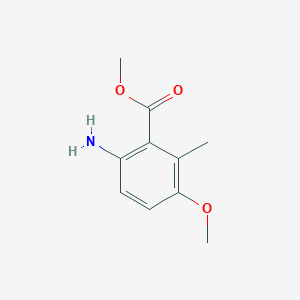
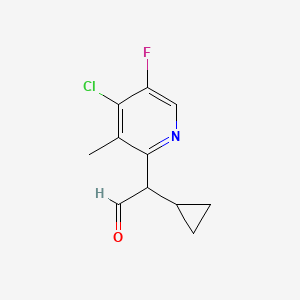
![5-(Benzo[b]thiophen-2-yl)pyrrolidin-2-one](/img/structure/B12969744.png)

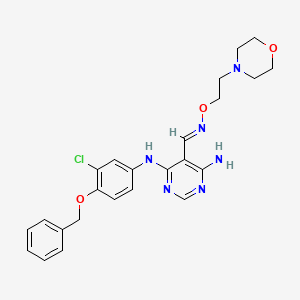
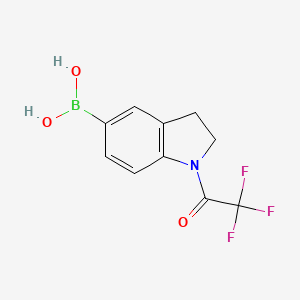
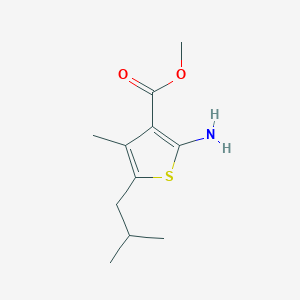
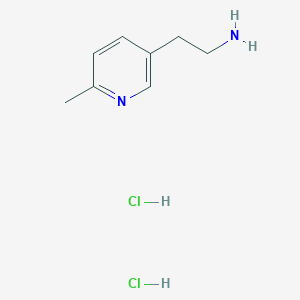
![2-Bromo-6-(trifluoromethyl)thiazolo[4,5-b]pyridine](/img/structure/B12969791.png)
![Methyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate](/img/structure/B12969796.png)

